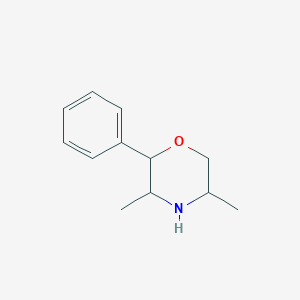

3,5-Dimethyl-2-phenylmorpholine

Description

BenchChem offers high-quality 3,5-Dimethyl-2-phenylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-2-phenylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-2-phenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-8-14-12(10(2)13-9)11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCSYIYQRSVLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(C(N1)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801342603 | |

| Record name | 3,5-Dimethyl-2-phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218345-44-8 | |

| Record name | PDM-35 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218345448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PDM-35 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5FRU2US8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,5-Dimethyl-2-phenylmorpholine chemical structure elucidation

An In-Depth Technical Guide to the

Introduction: The Analytical Challenge of Substituted Morpholines

3,5-Dimethyl-2-phenylmorpholine is a substituted morpholine derivative with structural similarities to the phenmetrazine class of compounds, which have historical significance as psychostimulants.[1][2] The precise determination of its chemical structure is a critical prerequisite for understanding its pharmacological activity, metabolism, and potential applications in drug development. The presence of three chiral centers (at C2, C3, and C5) gives rise to multiple stereoisomers, each potentially possessing distinct biological properties. Therefore, a simple confirmation of connectivity is insufficient; a rigorous, multi-technique approach is required to unambiguously define its three-dimensional architecture.

This guide provides a comprehensive, field-proven workflow for the complete structural elucidation of 3,5-Dimethyl-2-phenylmorpholine. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, demonstrating how data from orthogonal analytical methods are synthesized to build a self-validating structural hypothesis. The protocols and interpretations described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for characterizing this and other complex small molecules.

Chapter 1: Foundational Analysis via Mass Spectrometry and Infrared Spectroscopy

The initial characterization phase aims to confirm the molecular weight and identify the core functional groups. This establishes the molecular formula and verifies the presence of the expected chemical architecture before proceeding to more complex spectroscopic analysis.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first step in any structural elucidation is to confirm the elemental composition. Low-resolution mass spectrometry can provide the nominal mass, but High-Resolution Mass Spectrometry (HRMS), typically using a Time-of-Flight (TOF) or Orbitrap analyzer, is essential for generating an accurate mass measurement. This allows for the confident determination of the molecular formula, a critical check against the expected structure. For 3,5-Dimethyl-2-phenylmorpholine (C₁₂H₁₇NO), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 192.1383 Da.[3]

Experimental Protocol: ESI-QTOF Mass Spectrometry

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode electrospray ionization (ESI).

-

Instrumentation: Utilize a Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an ESI source.

-

Infusion: Infuse the sample directly at a flow rate of 5-10 µL/min.

-

MS Scan Parameters (Positive Ion Mode):

-

Mass Range: m/z 50 - 500

-

Capillary Voltage: 3.5 - 4.0 kV

-

Cone Voltage: 20 - 40 V (a low value to minimize in-source fragmentation)

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

-

Calibration: Perform an external calibration immediately prior to the run using a known standard (e.g., sodium formate) to ensure high mass accuracy.

Trustworthiness through Tandem MS (MS/MS): To build confidence in the structure, we induce fragmentation and analyze the resulting product ions. The fragmentation pattern serves as a structural fingerprint. This is achieved by selecting the precursor ion (e.g., m/z 192.1) with the quadrupole and subjecting it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon) in the collision cell. The resulting fragments are then analyzed by the TOF.[4][5] The fragmentation of morpholine derivatives often involves characteristic ring cleavages.[6][7][8]

Data Presentation: Expected Fragmentation

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Structure of Fragment | Rationale for Cleavage |

| 192.1 | 177.1 | [M+H - CH₃]⁺ | Loss of a methyl group. |

| 192.1 | 105.1 | [C₈H₉]⁺ or [C₆H₅-CH=NH₂]⁺ | Benzylic cleavage, forming a stable tropylium or iminium ion. |

| 192.1 | 91.1 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-containing compounds. |

| 192.1 | 77.1 | [C₆H₅]⁺ | Phenyl cation from loss of the entire morpholine ring structure. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For 3,5-Dimethyl-2-phenylmorpholine, we expect to see characteristic absorptions for the N-H bond, C-O-C ether linkage, aromatic C-H, and aliphatic C-H bonds, confirming the core components of the structure.[9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Record the spectrum of the sample.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Data Presentation: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3300 - 3400 | N-H Stretch | Secondary Amine | Confirms the presence of the morpholine nitrogen with a hydrogen atom. |

| 3000 - 3100 | C-H Stretch | Aromatic | Indicates the presence of the phenyl ring. |

| 2850 - 3000 | C-H Stretch | Aliphatic | Corresponds to the methyl and methylene groups on the morpholine ring. |

| 1600, 1450-1500 | C=C Stretch | Aromatic Ring | Further confirmation of the phenyl group. |

| 1100 - 1150 | C-O-C Stretch | Ether | A strong, characteristic band for the morpholine ether linkage. |

Chapter 2: Definitive Connectivity and Stereochemistry via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A suite of 1D and 2D NMR experiments is required to assign every proton and carbon and, critically, to determine the relative stereochemistry of the chiral centers. The morpholine ring typically adopts a chair conformation, and the orientation of the substituents (axial vs. equatorial) profoundly influences the NMR spectrum.[11][12][13]

Logical Workflow for NMR Analysis

The following diagram outlines the systematic approach to NMR data acquisition and interpretation for this molecule.

Caption: A logical workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems.

-

1D Experiments:

-

¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration (proton count), and coupling patterns (J-coupling).

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to count the number of unique carbon environments.

-

DEPT-135: This experiment distinguishes between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons. Quaternary carbons are absent.

-

-

2D Experiments:

-

COSY (Correlation Spectroscopy): Maps correlations between protons that are coupled to each other (typically over 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-3 bonds). This is key for connecting different spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Correlates protons that are close in space (< 5 Å), regardless of whether they are bonded. This is the definitive experiment for determining relative stereochemistry.

-

Data Interpretation and Stereochemical Assignment

Structure and Numbering:

Caption: Chemical structure of 3,5-Dimethyl-2-phenylmorpholine.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Position | Atom | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) | Key 2D Correlations (COSY, HMBC) |

| Phenyl | C-Ar | - | ~135-140 (Quaternary) | HMBC to H2, H-ortho |

| Phenyl | H/C-ortho | ~7.2-7.4 (m) | ~128 | COSY to H-meta; HMBC to C-ipso, C2 |

| Phenyl | H/C-meta | ~7.2-7.4 (m) | ~129 | COSY to H-ortho, H-para |

| Phenyl | H/C-para | ~7.2-7.4 (m) | ~127 | COSY to H-meta |

| 2 | H/C | ~4.0-4.2 (d, J=~8-10 for trans; ~2-4 for cis) | ~80-85 | COSY to H3; HMBC to C-ipso, C6 |

| 3 | H/C | ~2.8-3.2 (m) | ~55-60 | COSY to H2, 3-CH₃; HMBC to C2, C5, 3-CH₃ |

| 3-CH₃ | H/C | ~0.8-1.2 (d, J=~6-7) | ~15-20 | COSY to H3; HMBC to C3, C2 |

| 5 | H/C | ~3.5-4.0 (m) | ~70-75 | COSY to H6, 5-CH₃; HMBC to C3, C6, 5-CH₃ |

| 5-CH₃ | H/C | ~1.0-1.3 (d, J=~6-7) | ~18-22 | COSY to H5; HMBC to C5, C6 |

| 6 | H/C | ~3.6-4.2 (m) | ~65-70 | COSY to H5 |

| 4 | N-H | ~1.5-2.5 (br s) | - | - |

Stereochemistry from NOESY: The key to assigning the relative stereochemistry lies in the NOESY experiment. We must determine the relationship (cis or trans) between the substituents at C2, C3, and C5. Assuming a chair conformation:

-

Cis-relationship: Substituents on the same side of the ring (e.g., both axial or both equatorial) will be physically close and show a NOE correlation.

-

Trans-relationship: Substituents on opposite sides of the ring (e.g., one axial, one equatorial) will be further apart and show a weak or absent NOE correlation.

Caption: Using key NOE correlations to differentiate cis and trans isomers.

By systematically analyzing the NOE correlations between H2, H3, the 3-CH₃ group, H5, and the 5-CH₃ group, a complete 3D model of the relative stereochemistry can be constructed.

Chapter 3: Unambiguous Proof via Single-Crystal X-ray Crystallography

Expertise & Causality: While NMR provides an exquisite picture of the molecule's structure in solution, single-crystal X-ray crystallography provides the definitive, unambiguous structure in the solid state.[14] It is the gold standard for determining bond lengths, bond angles, and both relative and absolute stereochemistry. The primary challenge is often technical: growing a single, diffraction-quality crystal.[15][16][17]

Experimental Protocol: Crystal Growth and Data Collection

-

Crystallization Screening: The most crucial and empirical step.

-

Method: Slow evaporation is a common starting point.

-

Solvent Systems: Screen a variety of solvents and solvent mixtures (e.g., methanol, ethanol, acetone, hexane, ethyl acetate, dichloromethane/hexane).

-

Procedure: Dissolve the compound in a minimal amount of a "good" solvent, then add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Allow the mixture to stand undisturbed, covered with a perforated film to allow for slow evaporation.

-

-

Crystal Mounting: Carefully mount a suitable crystal (typically 0.1-0.3 mm in size, with no visible cracks) on a goniometer head.

-

Data Collection:

-

Instrumentation: A single-crystal X-ray diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

-

Temperature: Data is collected at a low temperature (e.g., 100 K) to minimize thermal motion, leading to higher resolution data.

-

Procedure: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide range of angles.

-

-

Structure Solution and Refinement:

-

Specialized software is used to integrate the diffraction spots, solve the phase problem, and build an electron density map.[18]

-

An atomic model is fitted to the electron density map and refined to yield the final structure, including atomic coordinates, bond lengths, angles, and thermal parameters.

-

Trustworthiness and Authoritative Grounding: The result of a successful X-ray experiment is a crystallographic information file (CIF), which contains all the information needed to validate the structure. The final refined structure provides irrefutable proof of the connectivity and the relative arrangement of all atoms in space. If the compound crystallizes in a chiral space group, specialized methods (e.g., anomalous dispersion) can be used to determine the absolute configuration of the stereocenters.

Conclusion: A Synthesis of Orthogonal Data

The structural elucidation of 3,5-Dimethyl-2-phenylmorpholine is a prime example of the necessity of a multi-faceted analytical approach.

-

Mass Spectrometry confirms the elemental composition and provides a fragmentation fingerprint.

-

IR Spectroscopy rapidly verifies the presence of key functional groups.

-

A comprehensive suite of NMR experiments meticulously maps the covalent framework and, crucially, defines the relative stereochemistry of the molecule in solution.

-

X-ray Crystallography , when successful, provides the ultimate, unambiguous proof of the three-dimensional structure in the solid state.

By integrating the data from these orthogonal techniques, a scientist can build a self-validating and irrefutable case for the structure of the target molecule. This rigorous approach ensures the scientific integrity required for subsequent research and development in pharmacology, toxicology, and medicinal chemistry.

References

-

Duddeck, H., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. Available at: [Link]

-

Zhang, L., et al. (2014). Mass spectra of morpholine cation and fragment ions. ResearchGate. Available at: [Link]

-

Request PDF (n.d.). ¹H and¹³C NMR spectra of N-substituted morpholines. ResearchGate. Available at: [Link]

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]

-

Awad, T., et al. (2006). Structural determination of the novel fragmentation routes of zwitteronic morphine opiate antagonists... using electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

-

Al-Adiwish, W. M., et al. (2019). A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C₉H₁₁N₃OS. Zawia University. Available at: [Link]

-

WikiMed (n.d.). Substituted phenylmorpholine. WikiMed. Available at: [Link]

-

Carroll, F. I., et al. (2011). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake... Journal of Medicinal Chemistry. Available at: [Link]

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

PubChemLite (n.d.). 3,5-dimethyl-2-phenylmorpholine hydrochloride (C₁₂H₁₇NO). PubChemLite. Available at: [Link]

-

Chemguide (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

-

McLaughlin, G., et al. (2018). Analytical characterization and pharmacological evaluation of the positional isomers of methylphenmetrazine. LJMU Research Online. Available at: [Link]

- Google Patents (n.d.). HU219458B - 2-Phenyl-3,5-dimethylmorpholine derivatives... Google Patents.

-

Ibáñez, M., et al. (n.d.). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. CORE. Available at: [Link]

-

Al-Salahi, R., et al. (2020). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports. Available at: [Link]

-

ResearchGate (n.d.). Observed IR spectrum of neutral morpholine... ResearchGate. Available at: [Link]

-

NIST (n.d.). Morpholine. NIST WebBook. Available at: [Link]

-

Vivès, M., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules. Available at: [Link]

-

Nienaber, V. L., et al. (2000). Discovering novel ligands for macromolecules using X-ray crystallographic screening. Nature Biotechnology. Available at: [Link]

-

Wlodawer, A., & Dauter, Z. (2017). A brief history of macromolecular crystallography, illustrated by a family tree and its Nobel fruits. The FEBS Journal. Available at: [Link]

Sources

- 1. Substituted phenylmorpholine [medbox.iiab.me]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. PubChemLite - 3,5-dimethyl-2-phenylmorpholine hydrochloride (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 4. Structural determination of the novel fragmentation routes of zwitteronic morphine opiate antagonists naloxonazine and naloxone hydrochlorides using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Morpholine [webbook.nist.gov]

- 11. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. acdlabs.com [acdlabs.com]

- 14. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [sciencepublishinggroup.com]

- 16. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A brief history of macromolecular crystallography, illustrated by a family tree and its Nobel fruits - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Substituted Phenylmorpholines

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dimethyl-2-phenylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylmorpholines are a class of chemical compounds that feature a phenyl group attached to a morpholine ring. This structural motif is of significant interest in medicinal chemistry and pharmacology due to its presence in various psychoactive substances.[1][2] The parent compound, 2-phenylmorpholine, is a potent norepinephrine-dopamine releasing agent.[2] Modifications to the morpholine and phenyl rings, such as the addition of methyl groups, can significantly alter the compound's pharmacological and physicochemical properties. A notable example is Phenmetrazine (3-methyl-2-phenylmorpholine), a well-documented psychostimulant that has been used as an anorectic.[3]

This guide focuses on a specific derivative, 3,5-Dimethyl-2-phenylmorpholine (also known as PDM-35), providing a comprehensive overview of its known and predicted physicochemical properties.[1][4] Understanding these core characteristics is fundamental for researchers in drug development, as they influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and analytical characterization. This document will delve into the structural details, known properties, and the robust analytical methodologies required for the precise characterization of this compound, providing a technical framework for its scientific investigation.

Part 1: Core Physicochemical Profile

The fundamental physicochemical properties of a compound are critical for its development and analysis. While specific experimental data for 3,5-Dimethyl-2-phenylmorpholine is sparse in publicly accessible literature, we can compile known data for its hydrochloride salt and predict properties based on its structure and comparison with related analogs.

Chemical Structure and Identity

The structure of 3,5-Dimethyl-2-phenylmorpholine consists of a morpholine ring substituted with a phenyl group at the 2-position and methyl groups at the 3- and 5-positions. This substitution results in multiple stereocenters, leading to the possibility of different diastereomers.

Caption: 2D Chemical Structure of 3,5-Dimethyl-2-phenylmorpholine.

Quantitative Data Summary

The table below summarizes the available physicochemical data for 3,5-Dimethyl-2-phenylmorpholine and its hydrochloride salt. For context, data for the closely related and well-studied compound Phenmetrazine is also included.

| Property | 3,5-Dimethyl-2-phenylmorpholine | 3,5-Dimethyl-2-phenylmorpholine HCl | Phenmetrazine (3-Methyl-2-phenylmorpholine) |

| Molecular Formula | C₁₂H₁₇NO[5] | C₁₂H₁₈ClNO[6] | C₁₁H₁₅NO[7][8] |

| Molecular Weight | 191.27 g/mol [9] | 227.73 g/mol [6] | 177.24 g/mol [8] |

| Monoisotopic Mass | 191.13101 Da[5] | - | 177.11536 g/mol |

| Melting Point | Not available | Not available | 182-184 °C (fumarate salt)[3] |

| Boiling Point | Not available | Not available | 138-140 °C at 12 mmHg[7] |

| Predicted XLogP | 1.8[5] | - | 1.4 |

| CAS Number | 1218345-44-8[4] | 2126178-41-2[6] | 134-49-6[7] |

| PubChem CID | 43367115[4] | - | 4762[7] |

Part 2: Synthesis and Characterization Protocols

The synthesis and characterization of 3,5-Dimethyl-2-phenylmorpholine require precise and validated methodologies. This section outlines the general synthetic approaches and detailed analytical protocols for its identification, quantification, and property determination.

Synthetic Approach

The synthesis of substituted phenylmorpholines often involves the cyclization of an appropriate aminoalcohol precursor.[10] A general approach for preparing C-3 analogues of dimethyl-2-phenylmorpholines involves reacting a (2-bromoalkyl)phenyl ketone with a suitable aminoalcohol to form a morpholinol.[10] This intermediate can then undergo hydride reduction and subsequent cyclization to yield the desired morpholine structure.[10] A patent for related 2-phenyl-3,5-dimethylmorpholine derivatives describes their preparation, which can serve as a foundational reference for synthetic strategies.[11]

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and physicochemical properties of the synthesized compound. This typically involves a combination of chromatographic and spectroscopic techniques.

Caption: General analytical workflow for the characterization of a novel substituted phenylmorpholine.

Detailed Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like morpholine derivatives.[12][13][14] The following protocol is adapted from established methods for morpholine analysis and is suitable for the characterization of 3,5-Dimethyl-2-phenylmorpholine.[12][14]

Rationale: The direct analysis of morpholines can be challenging due to their polarity. Derivatization is often employed to increase volatility and improve chromatographic performance.[12][14] However, for a substituted, less polar compound like 3,5-Dimethyl-2-phenylmorpholine, direct injection may be feasible. The mass spectrometer provides definitive structural information for identification.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve the synthesized compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of 1 mg/mL to create a stock solution.

-

Prepare a series of dilutions from the stock solution for calibration (e.g., 1-100 µg/mL).

-

-

Instrumentation:

-

Chromatographic Conditions:

-

Injection Volume: 1 µL.[12]

-

Injector Temperature: 250 °C.[12]

-

Split Ratio: 10:1 or as optimized.

-

Carrier Gas: Helium at a constant flow rate of 1.0-2.0 mL/min.[12]

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at 15 °C/min.

-

Hold at 280 °C for 5 minutes.[12] (This program should be optimized based on the retention time of the specific analyte).

-

-

-

Mass Spectrometer Conditions:

-

Data Analysis:

-

Identify the peak corresponding to 3,5-Dimethyl-2-phenylmorpholine based on its retention time.

-

Confirm identity by comparing the acquired mass spectrum with the theoretical fragmentation pattern. The molecular ion (M+) at m/z 191.13 should be observable.

-

Quantify the compound by integrating the peak area and using the calibration curve generated from the standards.

-

Part 3: Advanced Protocols and Considerations

Protocol: Determination of Aqueous Solubility

Rationale: Aqueous solubility is a critical parameter influencing bioavailability. The shake-flask method (OECD Guideline 105) is a standard and reliable approach for its determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 3,5-Dimethyl-2-phenylmorpholine to a known volume of purified water (or a relevant buffer system, e.g., PBS pH 7.4) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand, or centrifuge/filter to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Considerations for pKa Determination

The pKa value, which describes the acidity or basicity of a compound, is crucial for predicting its behavior in physiological environments. As a secondary amine, the morpholine nitrogen of 3,5-Dimethyl-2-phenylmorpholine is basic. The pKa can be determined experimentally using methods such as:

-

Potentiometric Titration: This involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is determined from the midpoint of the titration curve.

-

UV-Metric Titration: This method is suitable for compounds with a chromophore close to the ionizable center. The absorbance spectrum of the compound will change with pH, and the pKa can be calculated from these changes.

Conclusion

3,5-Dimethyl-2-phenylmorpholine is a substituted phenylmorpholine with potential applications in pharmacological research. This guide has provided a consolidated overview of its core physicochemical properties, drawing from available data and established knowledge of related compounds. The detailed analytical protocols for GC-MS and other characterization techniques offer a robust framework for scientists and researchers to validate synthesis, confirm identity, and determine the critical properties that will govern the compound's behavior in both experimental and developmental settings. As with any novel compound, rigorous experimental determination of these properties is a prerequisite for further investigation.

References

- Benchchem. (n.d.). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.

- ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives.

- ASTM. (1990). Development of Analytical Methodology and a Report on Collaborative Study on the Determination of Morpholine, Cyclohexylamine, and Diethylaminoethanol in Aqueous Samples by Direct Aqueous Injection Gas Chromatography.

- PubMed. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry.

- PubMed. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.

- Biosynth. (n.d.). 3,5-Dimethyl-2-phenylmorpholine hydrochloride.

- PubChem. (n.d.). Phenmetrazine.

- PubChemLite. (n.d.). 3,5-dimethyl-2-phenylmorpholine hydrochloride (C12H17NO).

- WikiMed. (n.d.). Substituted phenylmorpholine.

- Wikipedia. (n.d.). PDM-35.

- CymitQuimica. (n.d.). 3-Methyl-2-phenylmorpholine hydrochloride.

- Grokipedia. (n.d.). 2-Phenyl-3,6-dimethylmorpholine.

- Google Patents. (n.d.). HU219458B - 2-Phenyl-3,5-dimethylmorpholine derivatives, pharmaceutical compositions containing them, and methods for their preparation.

- PMC - NIH. (n.d.). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers.

- Wikipedia. (n.d.). 2-Phenylmorpholine.

- Benchchem. (n.d.). 2-Methyl-2-phenylmorpholine.

Sources

- 1. Substituted phenylmorpholine [medbox.iiab.me]

- 2. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDM-35 - Wikipedia [en.wikipedia.org]

- 5. PubChemLite - 3,5-dimethyl-2-phenylmorpholine hydrochloride (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 6. biosynth.com [biosynth.com]

- 7. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Methyl-2-phenylmorpholine hydrochloride | CymitQuimica [cymitquimica.com]

- 9. grokipedia.com [grokipedia.com]

- 10. 2-Methyl-2-phenylmorpholine|C11H15NO|Research Chemical [benchchem.com]

- 11. HU219458B - 2-Phenyl-3,5-dimethylmorpholine derivatives, pharmaceutical compositions containing them, and methods for their preparation - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 3,5-Dimethyl-2-phenylmorpholine: Elucidating Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3,5-dimethyl-2-phenylmorpholine, a substituted phenylmorpholine with potential applications in medicinal chemistry and neuropharmacology. As a Senior Application Scientist, this document is structured to offer not just raw data, but a nuanced interpretation grounded in established principles of spectroscopic analysis and stereochemistry. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, with a particular focus on distinguishing between the cis and trans diastereomers.

Introduction to 3,5-Dimethyl-2-phenylmorpholine and its Stereoisomers

3,5-Dimethyl-2-phenylmorpholine belongs to the class of substituted phenylmorpholines, which are recognized for their stimulant and anorectic effects.[1] The parent compound, 2-phenylmorpholine, and its derivatives, such as phenmetrazine, are known to act as monoamine releasing agents.[2] The introduction of methyl groups at the C3 and C5 positions of the morpholine ring introduces two stereocenters, leading to the existence of diastereomers: cis-3,5-dimethyl-2-phenylmorpholine and trans-3,5-dimethyl-2-phenylmorpholine.

The relative orientation of the methyl groups and the phenyl group significantly influences the molecule's conformation and, consequently, its spectroscopic properties. The morpholine ring typically adopts a chair conformation.[3] Understanding the spectroscopic signatures of each isomer is crucial for unambiguous characterization, quality control in synthesis, and for structure-activity relationship (SAR) studies.

Caption: Chair conformations of cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of 3,5-dimethyl-2-phenylmorpholine. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the molecule provide a wealth of information.

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Dissolve 5-10 mg of the purified 3,5-dimethyl-2-phenylmorpholine sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of multiplets.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected range of chemical shifts (typically 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

2D NMR: For unambiguous assignment, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximity of protons, which is invaluable for stereochemical assignment.

¹H NMR Spectral Interpretation

The proton NMR spectrum of 3,5-dimethyl-2-phenylmorpholine will exhibit distinct signals for the phenyl protons, the morpholine ring protons, and the methyl protons. The morpholine ring protons often display complex splitting patterns due to the rigid chair conformation.[4][5]

Expected Chemical Shifts and Multiplicities:

| Proton(s) | Expected δ (ppm) | Multiplicity | Notes |

| Phenyl-H | 7.2 - 7.5 | Multiplet | The five protons of the phenyl ring will appear as a complex multiplet. |

| H-2 | ~4.0 - 4.5 | Doublet or Doublet of Doublets | This proton is benzylic and adjacent to an oxygen atom, hence it is significantly deshielded. The coupling to H-3 will be a key indicator of stereochemistry. |

| H-3 | ~3.0 - 3.5 | Multiplet | Coupled to H-2 and the C3-methyl group. Its chemical shift and coupling constants will be sensitive to the cis/trans arrangement. |

| H-5 | ~2.5 - 3.0 | Multiplet | Coupled to the C5-methyl group and the adjacent methylene protons (H-6). |

| H-6 | ~3.5 - 4.0 (axial) & ~2.5 - 3.0 (equatorial) | Multiplets | The two protons at C-6 are diastereotopic and will have different chemical shifts and coupling patterns. |

| C3-CH₃ | ~0.8 - 1.2 | Doublet | Coupled to H-3. The exact chemical shift can vary with stereochemistry. |

| C5-CH₃ | ~0.8 - 1.2 | Doublet | Coupled to H-5. |

| N-H | Variable | Broad Singlet | The chemical shift is concentration and solvent dependent. May not be observed if exchanged with deuterium from the solvent. |

Distinguishing cis and trans Isomers with ¹H NMR:

The key to differentiating the isomers lies in the coupling constants (J-values) and through-space interactions (NOE).

-

trans Isomer (e.g., 2,3-trans): A larger coupling constant between H-2 and H-3 (typically 8-10 Hz) would be expected if they are in a trans-diaxial relationship.

-

cis Isomer (e.g., 2,3-cis): A smaller coupling constant between H-2 and H-3 (typically 2-4 Hz) would be observed if they are in a cis (axial-equatorial or equatorial-axial) relationship.

-

NOESY: An NOE correlation between the H-2 proton and the C3-methyl protons would strongly suggest a cis relationship. Conversely, an absence of this correlation would support a trans assignment.

Caption: Workflow for NMR-based stereochemical assignment.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the electronic environment and substitution.

Expected Chemical Shifts:

| Carbon(s) | Expected δ (ppm) | Notes |

| Phenyl-C | 125 - 140 | The quaternary carbon will be a weak signal around 140 ppm. The other aromatic carbons will appear in the 125-130 ppm range. |

| C-2 | ~75 - 85 | Attached to both the phenyl group and oxygen, this carbon is significantly deshielded. |

| C-3 | ~50 - 60 | Attached to the nitrogen and a methyl group. |

| C-5 | ~45 - 55 | Attached to the nitrogen and a methyl group. |

| C-6 | ~65 - 75 | Attached to the oxygen. |

| C3-CH₃ | ~15 - 25 | The chemical shift will be influenced by steric interactions and the overall conformation. |

| C5-CH₃ | ~15 - 25 | Similar to the C3-methyl group. |

Distinguishing cis and trans Isomers with ¹³C NMR:

The chemical shifts of the ring carbons, particularly C-2, C-3, and C-5, as well as the methyl carbons, will differ between the cis and trans isomers due to the gamma-gauche effect.[3] In general, a carbon atom that is gauche to a substituent on a gamma carbon will be shielded (shifted to a lower ppm value) compared to the corresponding carbon in the anti conformation. This effect can be used to infer the relative stereochemistry.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum is a plot of infrared light absorbance versus wavenumber (cm⁻¹).

Experimental Protocol for IR Analysis

Sample Preparation:

-

Liquid Samples: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid Samples: The solid can be mulled with Nujol and placed between salt plates, or a KBr pellet can be prepared by mixing the sample with dry KBr powder and pressing it into a transparent disk.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure: A background spectrum of the empty sample holder (or pure solvent if in solution) is first recorded. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background.

IR Spectral Interpretation

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

| 3300 - 3400 | N-H stretch | Medium, Broad | Characteristic of a secondary amine. |

| 3000 - 3100 | C-H stretch (aromatic) | Medium | Phenyl group C-H bonds. |

| 2850 - 3000 | C-H stretch (aliphatic) | Strong | Morpholine ring and methyl C-H bonds. |

| 1600, 1450-1500 | C=C stretch (aromatic) | Medium to Strong | Phenyl ring vibrations. |

| 1100 - 1150 | C-O-C stretch | Strong | Ether linkage in the morpholine ring. |

| 1000 - 1250 | C-N stretch | Medium | Amine C-N bond. |

| 690 - 770 | C-H out-of-plane bend | Strong | Monosubstituted benzene ring. |

Distinguishing cis and trans Isomers with IR Spectroscopy:

The fingerprint region of the IR spectrum (below 1500 cm⁻¹) is often unique for each diastereomer. Subtle differences in the vibrational modes of the morpholine ring due to the different spatial arrangements of the substituents can lead to distinct patterns. For example, studies on cis- and trans-3-methyl-2-phenylmorpholine have shown that their hydrochlorides can be readily distinguished by their IR spectra in the region above 9 µm (below 1111 cm⁻¹).[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its identification and structural elucidation.

Experimental Protocol for MS Analysis

Sample Introduction:

-

The sample can be introduced directly into the ion source via a direct insertion probe or, more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Ionization Method:

-

Electron Ionization (EI): A high-energy electron beam is used to ionize the molecule, often leading to extensive fragmentation. This is useful for structural elucidation.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are "softer" ionization techniques that typically result in less fragmentation and a more prominent molecular ion peak.

MS Spectral Interpretation

Expected Molecular Ion and Fragmentation:

-

Molecular Ion (M⁺•): For 3,5-dimethyl-2-phenylmorpholine (C₁₂H₁₇NO), the nominal molecular weight is 191. The mass spectrum should show a molecular ion peak at m/z = 191.

-

High-Resolution Mass Spectrometry (HRMS): HRMS can be used to determine the exact mass of the molecular ion, which confirms the elemental composition. The calculated exact mass for C₁₂H₁₇NO is 191.1310.

-

Fragmentation Pattern: The fragmentation of phenylmorpholine derivatives in EI-MS is often characterized by cleavage of the morpholine ring. Key expected fragments include:

-

Benzylic cleavage: Loss of the C₅H₁₀N radical from the morpholine ring to give a fragment at m/z = 105 (C₇H₅O⁺).

-

Cleavage alpha to nitrogen: Loss of a methyl group (CH₃•) to give a fragment at m/z = 176.

-

Other fragments resulting from further cleavages of the morpholine ring.

-

The relative abundances of the fragment ions may differ slightly between the cis and trans isomers due to differences in their steric strain and the stability of the resulting fragment ions, but these differences are often subtle and may not be sufficient for unambiguous stereochemical assignment on their own.

Conclusion

The comprehensive spectroscopic analysis of 3,5-dimethyl-2-phenylmorpholine requires a multi-technique approach. While IR and MS provide crucial information about functional groups and molecular weight, NMR spectroscopy, particularly 2D techniques like NOESY, is indispensable for the unambiguous assignment of the cis and trans stereochemistry. The principles and expected data outlined in this guide provide a robust framework for researchers and scientists to confidently characterize these and related substituted phenylmorpholine compounds.

References

-

Hassan, A. (n.d.). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry. Retrieved from [Link]

- Clarke, F. H. (1962). cis- and trans-3-Methyl-2-phenylmorpholine. The Journal of Organic Chemistry, 27(9), 3251–3253.

-

Not Vot. (2016, July 29). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Retrieved from [Link]

-

Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). PDM-35. Wikipedia. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). 2-Phenylmorpholine. Wikipedia. Retrieved from [Link]

Sources

A Technical Guide to the Chiral Synthesis of 3,5-Dimethyl-2-phenylmorpholine Enantiomers

Introduction: The Significance of Stereochemistry in Phendimetrazine

3,5-Dimethyl-2-phenylmorpholine, widely known by its non-proprietary name Phendimetrazine, is a morpholine-based stimulant medication utilized as an appetite suppressant in the management of obesity.[1][2] It primarily functions as a prodrug, being metabolized in the liver via N-demethylation to its active metabolite, phenmetrazine.[2][3] Phenmetrazine, in turn, exerts its anorectic effects as a norepinephrine-dopamine releasing agent.[1]

The structure of phendimetrazine features three stereogenic centers at the C2, C3, and C5 positions of the morpholine ring. The commercially available drug is the (+)-enantiomer, specifically (2S,3S)-3,4-dimethyl-2-phenylmorpholine tartrate.[1][4] Studies have demonstrated that the stereoisomers of phendimetrazine and its active metabolite exhibit different potencies, with the (+)-isomers being significantly more active in producing cocaine-like discriminative stimulus effects. This stereoselectivity underscores the critical importance of accessing single enantiomers for therapeutic applications, ensuring a favorable pharmacological profile while minimizing potential off-target effects or metabolic burdens associated with an inactive or less active enantiomer.[5]

This in-depth technical guide provides a comprehensive overview of plausible and established strategies for the chiral synthesis of 3,5-Dimethyl-2-phenylmorpholine enantiomers. We will explore methodologies rooted in the chiral pool, the use of chiral auxiliaries, and modern catalytic asymmetric approaches. Each section will delve into the mechanistic rationale behind the stereocontrol, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and limitations.

Chiral Pool Synthesis: Leveraging Nature's Stereochemical Integrity

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials.[6][7] For the synthesis of 3,5-Dimethyl-2-phenylmorpholine, chiral amino acids, such as L-alanine or D-alanine, and chiral amino alcohols serve as excellent starting points to establish the stereochemistry at the C3 and C5 positions of the morpholine ring.

Proposed Synthetic Pathway from a Chiral Amino Alcohol

A plausible and efficient route to cis-3,5-disubstituted morpholines can be envisioned starting from an enantiopure amino alcohol. This strategy relies on the sequential introduction of the remaining fragments of the target molecule, followed by a diastereoselective cyclization step. A key transformation in this approach is the intramolecular cyclization, which can be achieved through various methods, including Pd-catalyzed carboamination or intramolecular etherification.[8]

The following workflow illustrates a proposed synthesis of (2S,3S,5S)-3,5-Dimethyl-2-phenylmorpholine starting from (S)-alaninol.

Figure 1: Proposed chiral pool synthesis of a 3,5-Dimethyl-2-phenylmorpholine enantiomer.

Mechanistic Considerations for Stereocontrol

The stereochemical integrity of the starting chiral amino alcohol is maintained throughout the synthesis. The diastereoselectivity of the final cyclization step is crucial. In the case of iron(III)-catalyzed cyclization of an amino allylic alcohol, the reaction is believed to proceed through a thermodynamic equilibrium, favoring the formation of the more stable cis-disubstituted morpholine.[9]

Experimental Protocol: Chiral Pool-Based Synthesis

The following is a representative, multi-step protocol based on analogous syntheses of substituted morpholines.[8][9]

Step 1: Protection of (S)-Alaninol

-

To a solution of (S)-alaninol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-alaninol.

Step 2: O-Allylation

-

To a suspension of NaH (1.5 eq) in dry THF at 0 °C, add a solution of N-Boc-(S)-alaninol (1.0 eq) in THF.

-

Stir the mixture for 30 minutes at 0 °C, then add allyl bromide (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to obtain the allyl ether.

Step 3: N-Deprotection

-

Dissolve the N-Boc protected allyl ether (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Stir at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

Step 4: N-Arylation

-

In a glovebox, combine the crude amine trifluoroacetate salt (1.0 eq), bromobenzene (2.0 eq), NaOtBu (2.0 eq), Pd(OAc)₂ (0.02 eq), and P(2-furyl)₃ (0.08 eq) in toluene.

-

Seal the reaction vessel and heat to 105 °C for 18 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify by column chromatography to yield the N-aryl ethanolamine derivative.

Step 5: Iron-Catalyzed Cyclization

-

Dissolve the N-aryl ethanolamine derivative (1.0 eq) in DCM.

-

Add FeCl₃·6H₂O (0.05 eq) and stir at room temperature for 15-30 minutes, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Extract the product with DCM, dry the combined organic layers over MgSO₄, and concentrate.

-

Purify by column chromatography to obtain the final cis-3,5-disubstituted morpholine.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a powerful strategy in asymmetric synthesis.[10] The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. Oxazolidinones, popularized by David A. Evans, and pseudoephedrine are highly effective chiral auxiliaries for stereoselective alkylation and aldol reactions.[10][11]

Proposed Synthetic Pathway Using an Oxazolidinone Auxiliary

This approach involves the asymmetric alkylation of an N-acyl oxazolidinone to set the stereocenter at what will become the C2 position of the morpholine ring. Subsequent transformations and cyclization would then yield the target molecule.

Figure 2: Proposed synthesis of a 3,5-Dimethyl-2-phenylmorpholine enantiomer using a chiral auxiliary.

Mechanistic Rationale for Diastereoselection

In the alkylation of an N-acyl oxazolidinone, the auxiliary's substituent sterically blocks one face of the enolate, forcing the alkylating agent to approach from the opposite face. This results in a highly diastereoselective reaction. The choice of the oxazolidinone enantiomer determines the absolute configuration of the newly formed stereocenter.

Experimental Protocol: Asymmetric Alkylation and Elaboration

The following protocol outlines the key stereodetermining step and subsequent transformations.

Step 1: Acylation of the Chiral Auxiliary

-

Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) (1.0 eq) in dry THF and cool to -78 °C.

-

Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

-

Add phenylacetyl chloride (1.1 eq) and stir for 1 hour at -78 °C.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the N-acyl oxazolidinone.

Step 2: Diastereoselective Alkylation

-

Dissolve the N-acyl oxazolidinone (1.0 eq) in dry THF and cool to -78 °C.

-

Slowly add lithium diisopropylamide (LDA) (1.1 eq) and stir for 30 minutes to form the enolate.

-

Add methyl iodide (1.5 eq) and stir for 4 hours at -78 °C.

-

Quench with saturated aqueous NH₄Cl, warm to room temperature, and extract with ether.

-

Wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to isolate the α-alkylated product.

Step 3: Cleavage of the Auxiliary

-

Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water, and cool to 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous LiOH (2.0 eq).

-

Stir at 0 °C for 4 hours.

-

Quench the excess peroxide with aqueous Na₂SO₃.

-

Extract the chiral auxiliary with DCM.

-

Acidify the aqueous layer with HCl and extract the chiral carboxylic acid with ethyl acetate.

The resulting enantiomerically enriched carboxylic acid can then be converted to 3,5-Dimethyl-2-phenylmorpholine through a series of steps including reduction, amination with a suitable chiral precursor for the C3 and C5 methyl groups, and subsequent cyclization.

Catalytic Asymmetric Synthesis: The Modern Approach

Catalytic asymmetric synthesis represents the most efficient and atom-economical approach to chiral molecules.[12][13][14] For the synthesis of chiral morpholines, asymmetric hydrogenation of unsaturated precursors has proven to be a particularly powerful method.[15][16][17]

Proposed Strategy: Asymmetric Hydrogenation

This strategy involves the synthesis of a 3,5-dimethyl-2-phenyl-3,4-dihydro-2H-1,4-oxazine precursor, followed by asymmetric hydrogenation to establish the final stereocenter at C2.

Figure 3: Proposed catalytic asymmetric hydrogenation for the synthesis of a 3,5-Dimethyl-2-phenylmorpholine enantiomer.

Mechanism of Stereoselection in Asymmetric Hydrogenation

The enantioselectivity of the hydrogenation is controlled by the chiral phosphine ligand coordinated to the rhodium catalyst. The substrate coordinates to the metal center in a specific orientation dictated by the steric and electronic properties of the chiral ligand, leading to the delivery of hydrogen to one face of the double bond with high preference. Ligands with a large bite angle, such as SKP-Phos, have been shown to be highly effective for the asymmetric hydrogenation of dehydromorpholines.[15][16]

Experimental Protocol: Asymmetric Hydrogenation

The following is a general protocol for the asymmetric hydrogenation of a dehydromorpholine substrate, based on established procedures.[17]

Catalyst Preparation:

-

In a glovebox, add the chiral bisphosphine ligand (e.g., (R,R,R)-SKP-Phos, 1.05 mol%) and [Rh(COD)₂]SbF₆ (1 mol%) to a dried Schlenk tube.

-

Add anhydrous, degassed DCM and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

Hydrogenation Reaction:

-

In a separate dried Schlenk tube or directly in an autoclave vessel, dissolve the dehydromorpholine substrate (1.0 eq) in anhydrous, degassed DCM.

-

Transfer the prepared catalyst solution to the substrate solution via cannula.

-

Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 30 atm).

-

Stir the reaction at room temperature for 24 hours.

-

Carefully release the hydrogen pressure and concentrate the reaction mixture.

-

Purify the product by column chromatography.

Comparative Analysis of Synthetic Strategies

The choice of synthetic strategy depends on various factors, including the desired scale of the synthesis, cost of starting materials and catalysts, and the required level of stereochemical purity.

| Strategy | Key Advantages | Key Limitations | Typical Reported Yields (Analogous Systems) | Typical Reported e.e./d.r. (Analogous Systems) |

| Chiral Pool Synthesis | Readily available, inexpensive starting materials. Stereochemistry is pre-defined. | Can be lengthy, may require protection/deprotection steps. Scope is limited by the available chiral pool. | 40-70% overall | >99% e.e. (from chiral starting material), >20:1 d.r.[8] |

| Chiral Auxiliary | High levels of diastereoselectivity. Reliable and well-established methods. | Stoichiometric use of the auxiliary. Additional steps for attachment and removal. | 70-95% (for the key alkylation step) | >98% d.e.[11] |

| Catalytic Asymmetric Synthesis | High atom economy. Low catalyst loading. High enantioselectivity. | Catalysts and ligands can be expensive. Requires optimization for specific substrates. | >95% | up to 99% e.e.[15][17] |

Conclusion and Future Outlook

The enantioselective synthesis of 3,5-Dimethyl-2-phenylmorpholine is a critical undertaking for the provision of a therapeutically optimized anorectic agent. This guide has outlined three robust and scientifically grounded approaches to access the desired enantiomers. Chiral pool synthesis offers a classical and reliable route, leveraging the inherent stereochemistry of natural products. Chiral auxiliary-mediated methods provide excellent stereocontrol through temporary covalent modification of the substrate. Finally, catalytic asymmetric synthesis, particularly asymmetric hydrogenation, represents the state-of-the-art in terms of efficiency and atom economy.

The continued development of novel chiral ligands and organocatalysts will undoubtedly lead to even more efficient and versatile methods for the synthesis of complex morpholine derivatives.[5][12] Future research may focus on one-pot tandem reactions that minimize intermediate purification steps, further enhancing the overall efficiency and sustainability of these synthetic routes.[18] The principles and protocols detailed herein provide a solid foundation for researchers and drug development professionals to tackle the synthesis of not only phendimetrazine enantiomers but also a wide array of other medicinally important chiral morpholines.

References

-

Wolfe, J. P., & Rossi, M. A. (2010). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 12(12), 2844–2847. [Link]

-

Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]

-

Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. [Link]

-

ResearchGate. (n.d.). Enantioselective synthesis of morpholine syn‐α‐methyl‐β‐hydroxycarboxamide (2). [Link]

-

Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493-14498. [Link]

-

Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical science, 12(43), 14493–14498. [Link]

-

Dave, R., & Sasaki, N. A. (2004). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters, 6(1), 15–18. [Link]

-

Dave, R., & Sasaki, N. A. (2004). Facile route to 3,5-disubstituted morpholines: enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines. Organic letters, 6(1), 15–18. [Link]

-

McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Brandt, S. D. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1413–1423. [Link]

-

Douglas, C. J., & Overman, L. E. (2004). Catalytic, asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences of the United States of America, 101(15), 5363–5367. [Link]

-

Trumbull, E. R., & Trumbull, F. A. (1982). The synthesis of reboxetine. Journal of chemical education, 59(9), 789. [Link]

-

D'hooghe, M., Vanlangendonck, T., Törnroos, K. W., & De Kimpe, N. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of organic chemistry, 71(12), 4678–4681. [Link]

-

Sharma, A., Chinta, S., & Pamidighantam, S. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS omega. [Link]

-

De Nisi, C., Pelà, M., Pollini, G. P., Trapella, C., & Zanirato, V. (2010). Mastering chiral substituted 2-oxopiperazines. Tetrahedron: Asymmetry, 21(3), 255-274. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. [Link]

-

Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

-

Wikipedia. (n.d.). Phendimetrazine. [Link]

-

ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. [Link]

-

Lanman, B. A., & Myers, A. G. (2004). Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. Organic Letters, 6(6), 1045–1047. [Link]

-

Semantic Scholar. (n.d.). ASYMMETRIC-SYNTHESIS OF (-)-(2R,6R)-2,6-DIMETHYLMORPHOLINE. [Link]

-

Global Substance Registration System. (n.d.). PHENDIMETRAZINE. [Link]

-

Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. [Link]

-

Myers, A. G., & Morales, M. R. (2010). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Israel Journal of Chemistry, 50(5‐6), 633-644. [Link]

-

National Center for Biotechnology Information. (2024). Recent advances in catalytic asymmetric synthesis. [Link]

-

ResearchGate. (n.d.). Chemical structure of phendimetrazine and phenmetrazine enantiomers examined in the present study. [Link]

-

National Center for Biotechnology Information. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. [Link]

-

MDPI. (2023). A Chiral Relay Race: Stereoselective Synthesis of Axially Chiral Biaryl Diketones through Ring-Opening of Optical Dihydrophenan-threne-9,10-diols. [Link]

-

PubChem. (n.d.). Phendimetrazine. [Link]

-

MDPI. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. [Link]

-

National Center for Biotechnology Information. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. [Link]

-

ETH Zurich. (n.d.). Asymmetric Catalysis – Wennemers Group. [Link]

-

ScienceDirect. (2018). Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. [Link]

-

ChemRxiv. (2023). Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled. [Link]

-

PubChem. (n.d.). Phendimetrazine. [Link]

Sources

- 1. Phendimetrazine - Wikipedia [en.wikipedia.org]

- 2. Phendimetrazine | C12H17NO | CID 30487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric Catalysis – Wennemers Group | ETH Zurich [wennemers.ethz.ch]

- 6. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 11. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 14. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

- 17. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

3,5-Dimethyl-2-phenylmorpholine mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 3,5-Dimethyl-2-phenylmorpholine

Abstract

3,5-Dimethyl-2-phenylmorpholine, also known as PDM-35, is a stimulant and anorectic compound belonging to the substituted phenylmorpholine chemical class.[1][2][3] Its mechanism of action, while not extensively studied in isolation, can be authoritatively inferred from its close structural relationship to the well-characterized compounds phenmetrazine and its prodrug, phendimetrazine.[1][4] This guide synthesizes the existing knowledge on this chemical family to present a detailed account of the core mechanism of action, positing that 3,5-Dimethyl-2-phenylmorpholine functions as a potent norepinephrine-dopamine releasing agent (NDRA). We will explore the molecular interactions at monoamine transporters, the resulting neurochemical changes, and the key experimental protocols required to validate these hypotheses.

The Phenylmorpholine Scaffold: A Framework for Understanding Activity

The pharmacological activity of 3,5-Dimethyl-2-phenylmorpholine is fundamentally derived from its core 2-phenylmorpholine structure. This scaffold is shared by several centrally-acting stimulants, most notably phenmetrazine (3-methyl-2-phenylmorpholine), a potent anorectic agent that was withdrawn from the market due to abuse potential.[4][5]

A crucial insight into this class comes from studying phendimetrazine (3,4-dimethyl-2-phenylmorpholine), which is clinically used as an appetite suppressant.[6][7] Phendimetrazine functions as a prodrug, meaning it is metabolically converted in the body to its active form.[8] Approximately 30% of an oral dose of phendimetrazine undergoes N-demethylation in the liver to yield phenmetrazine, which is the primary active metabolite.[6][9] Phendimetrazine itself is virtually inactive, with very low potency for blocking the dopamine transporter (DAT).[6][10] This metabolic activation to a more potent NDRA is a key principle for N-substituted phenylmorpholines.

Caption: Metabolic activation of phendimetrazine to phenmetrazine.

Given that 3,5-Dimethyl-2-phenylmorpholine shares the core phenmetrazine structure, its mechanism is predicted to mirror that of phenmetrazine, acting directly as a norepinephrine-dopamine releasing agent.

Molecular Mechanism: A Substrate-Type Monoamine Releaser

The primary molecular targets for this class of compounds are the presynaptic plasma membrane transporters for dopamine (DAT) and norepinephrine (NET).[11] Unlike simple uptake inhibitors (like cocaine or methylphenidate) which merely block the reuptake of neurotransmitters, phenmetrazine and its analogs act as substrate-type releasers .[11]

This mechanism involves a two-step process:

-

Transport into the Neuron: The drug molecule is recognized by DAT and NET and transported into the presynaptic nerve terminal, competing with the endogenous neurotransmitters.

-

Transporter Reversal: Once inside the neuron, the drug interacts with intracellular machinery, including vesicular monoamine transporters (VMAT2), to disrupt the normal sequestration of dopamine and norepinephrine into synaptic vesicles. This leads to an increase in cytosolic neurotransmitter concentrations and, crucially, induces a conformational change in the DAT and NET, causing them to reverse their direction of transport.

The result is a robust, non-vesicular efflux of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft, significantly amplifying catecholaminergic neurotransmission.[11] The action on the serotonin transporter (SERT) is substantially less potent, classifying these compounds as selective NDRAs.[11]

Caption: Mechanism of a substrate-type dopamine releasing agent at the synapse.

Pharmacological Effects: From Neurochemistry to Physiology

The profound increase in synaptic dopamine and norepinephrine concentrations mediates the principal pharmacological effects of 3,5-Dimethyl-2-phenylmorpholine.

-

Anorectic Effect: The appetite-suppressing action is primarily attributed to the stimulation of norepinephrine release within the hypothalamus, the brain region that regulates hunger and satiety.[8] This enhanced noradrenergic signaling promotes a feeling of fullness and reduces the drive to eat.

-

Central Nervous System Stimulation: The release of dopamine and norepinephrine in brain regions associated with arousal, reward, and executive function (e.g., prefrontal cortex, nucleus accumbens) leads to increased wakefulness, alertness, and locomotor activity.[12] The dopaminergic action, in particular, contributes to the compound's potential for abuse, a characteristic noted for its analog phenmetrazine.[5]

Quantitative Data of Related Phenylmorpholines

To contextualize the expected potency of 3,5-Dimethyl-2-phenylmorpholine, the following table summarizes monoamine release data for its parent compound and key analogs. The data represents the half-maximal effective concentration (EC₅₀) in nanomolars (nM) for neurotransmitter release from rat brain synaptosomes; lower values indicate higher potency.

| Compound | Norepinephrine (NE) Release EC₅₀ (nM) | Dopamine (DA) Release EC₅₀ (nM) | Serotonin (5-HT) Release EC₅₀ (nM) |

| 2-Phenylmorpholine | 79 | 86 | 20,260 |

| Phenmetrazine | 29 – 50.4 | 70 – 131 | 7,765 – >10,000 |

| Phendimetrazine | >10,000 | >10,000 | >100,000 |

| Data sourced from Rothman et al. (2002) as cited in Wikipedia.[13] |

This data clearly illustrates that the core phenylmorpholine structure is a potent NE and DA releaser, while N-methylation (as in Phendimetrazine) dramatically reduces this activity, reinforcing its role as a prodrug.[13] It is therefore highly probable that 3,5-Dimethyl-2-phenylmorpholine exhibits potent, direct releasing activity in the same range as phenmetrazine.

Experimental Protocols for Mechanistic Validation

The following protocols describe standard, authoritative methods to definitively characterize the mechanism of action of 3,5-Dimethyl-2-phenylmorpholine.

Protocol 1: In Vitro Neurotransmitter Release Assay Using Synaptosomes

This assay directly measures the ability of a compound to evoke the release of radiolabeled neurotransmitters from isolated nerve terminals (synaptosomes).

Objective: To determine the potency (EC₅₀) and efficacy (maximal effect) of 3,5-Dimethyl-2-phenylmorpholine as a releaser of [³H]dopamine and [³H]norepinephrine.

Methodology:

-

Synaptosome Preparation:

-

Euthanize male Sprague-Dawley rats and rapidly dissect brain regions of interest (e.g., striatum for DAT, hippocampus for NET).

-

Homogenize the tissue in ice-cold sucrose buffer.

-

Perform differential centrifugation to pellet synaptosomes, which are then resuspended in a physiological buffer.

-

-

Radiolabel Loading:

-

Incubate the synaptosome suspension with a low concentration of [³H]dopamine or [³H]norepinephrine for 30 minutes at 37°C to allow for transporter-mediated uptake.

-

-

Release Experiment:

-

Wash the loaded synaptosomes to remove excess radiolabel.

-

Aliquot the synaptosomes into tubes and expose them to increasing concentrations of 3,5-Dimethyl-2-phenylmorpholine (e.g., 1 nM to 100 µM) for 10 minutes at 37°C.

-

Include a positive control (e.g., d-amphetamine) and a negative control (buffer only).

-

Terminate the release by rapid filtration, separating the synaptosomes from the buffer containing the released radiolabel.

-

-

Quantification and Analysis:

-

Measure the radioactivity in the filtrate (released) and on the filter (retained) using liquid scintillation counting.

-

Calculate the percentage of total incorporated radiolabel that was released for each drug concentration.

-

Fit the concentration-response data to a sigmoid curve using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.

-

Caption: Workflow for an in vitro synaptosome neurotransmitter release assay.

Protocol 2: In Vivo Microdialysis

This technique measures neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, providing a real-world assessment of a drug's neurochemical effects.

Objective: To measure the effect of systemic administration of 3,5-Dimethyl-2-phenylmorpholine on extracellular dopamine and norepinephrine concentrations.

Methodology:

-

Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting a brain region like the nucleus accumbens. Allow the animal to recover for several days.

-

Probe Insertion and Baseline: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1 µL/min).

-

Sample Collection: Collect dialysate samples every 20 minutes. After establishing a stable baseline (3-4 samples), administer 3,5-Dimethyl-2-phenylmorpholine (e.g., via intraperitoneal injection).

-

Analysis: Analyze the collected dialysate samples for dopamine and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-